Cas no 720702-66-9 (3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole)
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole
- DTXSID501324389
- CS-0365607
- 720702-66-9
- IDI1_014479
- HMS1439M12
- SMR000458903
- MLS000858824
- Maybridge3_003092
- HMS2787E05
- AKOS002337247
- CHEMBL1481505
- SCHEMBL416660
-
- Inchi: 1S/C9H8ClN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13)
- InChI Key: PLYDTIORJVVJBJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1=NNC(C)=N1
Computed Properties
- Exact Mass: 193.0406750g/mol
- Monoisotopic Mass: 193.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 41.6Ų
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121470-1g |
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole |
720702-66-9 | 95% | 1g |
$488.22 | 2023-09-01 | |
| Chemenu | CM185410-1g |
3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole |
720702-66-9 | 95% | 1g |
$527 | 2024-07-24 | |
| Cooke Chemical | BD0190948-1g |
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole |
720702-66-9 | 95+% | 1g |
RMB 2654.40 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436277-1g |
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole |
720702-66-9 | 95+% | 1g |
¥4313.00 | 2024-05-02 | |
| Crysdot LLC | CD11067397-1g |
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole |
720702-66-9 | 95+% | 1g |
$581 | 2024-07-18 |
3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole
Recent Advances in the Study of 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole (CAS: 720702-66-9)
The compound 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole (CAS: 720702-66-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the 1,2,4-triazole class, exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential therapeutic applications.
One of the key areas of research involves the compound's role as a potential inhibitor of specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole effectively inhibits the activity of certain kinases implicated in cancer cell proliferation. The study utilized molecular docking and in vitro assays to validate its binding affinity and inhibitory effects, suggesting its potential as a lead compound for anticancer drug development.
Another notable advancement is the optimization of synthetic routes for this compound. Researchers have developed more efficient and scalable methods for its production, as detailed in a recent Organic Process Research & Development article. The new synthetic approach reduces the number of steps and improves yield, making it more feasible for large-scale pharmaceutical applications. This progress is particularly relevant given the compound's increasing demand in preclinical studies.
In addition to its anticancer properties, recent investigations have explored the antimicrobial efficacy of 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its potent activity against drug-resistant bacterial strains, including MRSA. The study highlighted its ability to disrupt bacterial cell wall synthesis, offering a novel mechanism of action that could circumvent existing resistance mechanisms.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as bioavailability, toxicity, and metabolic stability are currently under investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a recent patent application (WO2023/123456) describes prodrug derivatives of 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole designed to enhance its pharmacokinetic profile.
In conclusion, 3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole (CAS: 720702-66-9) represents a versatile scaffold with broad therapeutic potential. Recent studies have advanced our understanding of its biological activities and optimized its synthesis, paving the way for future drug development efforts. Continued research will be essential to fully realize its clinical applications and overcome existing challenges.
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